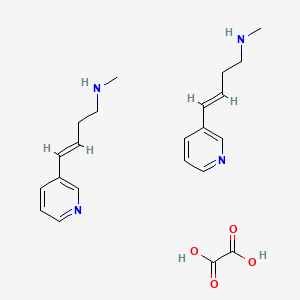
CCT3833
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor this compound inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Applications De Recherche Scientifique
Application in KRAS-Mutant Cancers
CCT3833 is a novel drug that has shown efficacy in treating KRAS-mutant cancers. KRAS mutations are found in a significant percentage of pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. This compound targets both RAF and SRC kinases, which are crucial in the growth of these cancers. In vitro and in vivo studies have demonstrated that this compound effectively inhibits tumor growth in these cancers. A phase I clinical trial has also shown that this compound can significantly prolong progression-free survival in patients with KRAS-mutant cancers, indicating its potential as a treatment option for these types of cancer (Saturno et al., 2020).
Efficacy in Various Cancer Models
Another study highlights the therapeutic efficacy of this compound in different KRAS-driven cancer models, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. This study also emphasizes the importance of targeting RAF and SRC kinases in these cancers and confirms the potential of this compound as a new therapeutic option for patients with KRAS mutant cancers. The drug has entered clinical trials for various cancer types, reflecting its broad applicability in oncology research (Saturno et al., 2016).
Propriétés
Formule moléculaire |
C18H17NO4S3 |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Synonymes |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


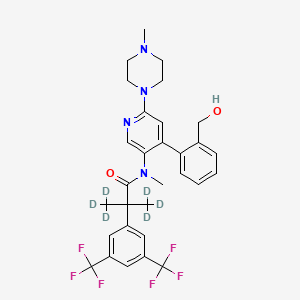
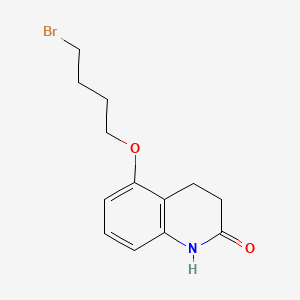
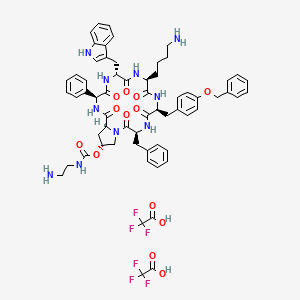
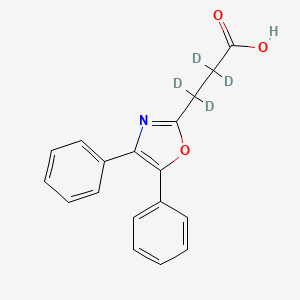
![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
